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Introduction

ATTO 590 is a fluorescent label belonging to the class of rhodamine dyes, known for its strong
absorption, high fluorescence quantum yield, and exceptional thermal and photo-stability.[1][2]
These characteristics make it an ideal candidate for a wide range of applications in molecular
biology and drug development, including single-molecule detection, high-resolution microscopy
(e.g., PALM, dSTORM, STED), flow cytometry (FACS), and fluorescence in-situ hybridization
(FISH).[1][3] ATTO 590 fluoresces in the orange-red region of the visible spectrum and can
serve as a substitute for other popular dyes like Alexa Fluor® 594, particularly when enhanced
photostability is required.[4]

This document provides detailed protocols for the covalent labeling of thiol-modified
oligonucleotides with ATTO 590 maleimide. The maleimide functional group reacts specifically
with thiol (sulfhydryl) groups to form a stable thioether bond, a common and efficient
bioconjugation strategy.[5][6]

Properties of ATTO 590

A summary of the key spectral and physical properties of ATTO 590 is provided in the table
below.
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Property Value Reference
Formula C43H51N308P [4]
Molecular Weight 768.85 g/mol [4]
Absorption Maximum (Amax) 594 nm [4]
Emission Maximum (Aem) 624 nm [31[4]
Extinction Coefficient at Amax 120,000 cm~tM—1 [31[4]
Fluorescence Quantum Yield ~0.80

Fluorescence Lifetime ~3.7ns [2]

Recommended Excitation
561 nm, 594 nm [2]
Lasers

Thiol-Maleimide Conjugation Chemistry

The labeling of oligonucleotides with ATTO 590 maleimide relies on the Michael addition
reaction between the maleimide group of the dye and a thiol group present on the
oligonucleotide.[7][8] Synthetic oligonucleotides can be readily modified to incorporate a thiol
group, typically at the 5' or 3' terminus, through a linker arm.[9]

The reaction is highly selective for thiols, especially within a pH range of 6.5 to 7.5, which
minimizes non-specific reactions with other nucleophilic groups.[8] It is crucial to ensure that
any disulfide bonds within the oligonucleotide preparation are reduced to free thiols prior to the
labeling reaction, as disulfide bonds do not react with maleimides.[6][9]

Caption: Chemical reaction between a thiol-modified oligonucleotide and ATTO 590
maleimide.

Experimental Protocols
Protocol 1: Preparation of Thiol-Modified
Oligonucleotide

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/pdf/Technical_Support_Center_Troubleshooting_Low_Labeling_Efficiency_with_Maleimide_Dyes.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Troubleshooting_Low_Labeling_Efficiency_with_Maleimide_Dyes.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Troubleshooting_Low_Labeling_Efficiency_with_Maleimide_Dyes.pdf
https://www.biosyn.com/oligonucleotideproduct/atto-590-fluorescent-dye-oligonucleotide-labeling.aspx
https://www.benchchem.com/pdf/Technical_Support_Center_Troubleshooting_Low_Labeling_Efficiency_with_Maleimide_Dyes.pdf
https://www.biosyn.com/oligonucleotideproduct/atto-590-fluorescent-dye-oligonucleotide-labeling.aspx
https://www.benchchem.com/pdf/Technical_Support_Center_Troubleshooting_Low_Labeling_Efficiency_with_Maleimide_Dyes.pdf
https://www.researchgate.net/publication/341302224_Fluorescent_In_Situ_Hybridization_Using_Oligonucleotide-Based_Probes
https://www.researchgate.net/publication/341302224_Fluorescent_In_Situ_Hybridization_Using_Oligonucleotide-Based_Probes
https://www.benchchem.com/product/b15138530?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/32394375/
https://ibidi.com/content/222-super-resolution-microscopy
https://www.lumiprobe.com/protocols/protein-maleimide-labeling
https://ibidi.com/content/222-super-resolution-microscopy
https://www.biosyn.com/tew/Maleimide-labeling-of-thiolated-biomolecules.aspx
https://www.lumiprobe.com/protocols/protein-maleimide-labeling
https://www.benchchem.com/product/b15138530?utm_src=pdf-body
https://www.benchchem.com/product/b15138530?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

For efficient labeling, it is critical to ensure that the thiol groups on the oligonucleotide are in
their reduced, free sulfhydryl form.

Materials:

¢ Thiol-modified oligonucleotide

o Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 100 mM)

o Degassed reaction buffer (e.g., 100 mM phosphate buffer, pH 7.2)
Procedure:

» Dissolve the thiol-modified oligonucleotide in the degassed reaction buffer to a final
concentration of 1-10 mg/mL.[10]

» To reduce any existing disulfide bonds, add TCEP to the oligonucleotide solution to a final
concentration that is in 10-100 fold molar excess over the oligonucleotide.[4]

¢ Incubate the mixture for 20-30 minutes at room temperature.[4] The reduced oligonucleotide
is now ready for labeling. TCEP does not need to be removed before adding the maleimide
dye.

Protocol 2: Labeling of Thiol-Modified Oligonucleotide
with ATTO 590 Maleimide

Materials:

Reduced thiol-modified oligonucleotide (from Protocol 1)

ATTO 590 maleimide

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

Degassed reaction buffer (e.g., 100 mM phosphate buffer, pH 7.2)

Procedure:
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o Immediately before use, prepare a 10 mM stock solution of ATTO 590 maleimide in
anhydrous DMSO or DMF.[5] Vortex to ensure the dye is fully dissolved.

e Add the ATTO 590 maleimide stock solution to the reduced oligonucleotide solution. A molar
ratio of 10:1 to 20:1 (dye to oligonucleotide) is a good starting point for optimization.[1][5]

e Mix thoroughly by gentle vortexing.

¢ Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from
light.[1][9]

Caption: Experimental workflow for ATTO 590 maleimide labeling of oligonucleotides.

Protocol 3: Purification of ATTO 590-Labeled
Oligonucleotides

Purification is essential to remove unreacted ATTO 590 maleimide, as free dye can interfere
with downstream applications.

Method 1: High-Performance Liquid Chromatography (HPLC) Reverse-phase HPLC is a highly
effective method for separating the labeled oligonucleotide from the free dye and any unlabeled
oligonucleotide. Dual HPLC purification, once before and once after labeling, is recommended
for the highest purity.[3]

Method 2: Gel Filtration Chromatography Size exclusion chromatography using a resin like
Sephadex G-25 can separate the larger labeled oligonucleotide from the smaller, unreacted
dye molecules.

Method 3: pH-Controlled Extraction This method is based on the differential solubility of the
hydrophilic DNA and the fluorescent dye.

e Lower the pH of the reaction mixture.
e Add a hydrophobic organic solvent (e.g., butanol).

o The neutral free dye will preferentially move to the organic phase, while the labeled
oligonucleotide remains in the aqueous phase.
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Data Presentation: Factors Influencing Labeling
Efficiency

The efficiency of the labeling reaction can be influenced by several factors. The following table
provides a summary of key parameters and their expected impact.

Parameter Recommended Range Expected Outcome

Increasing the ratio generally

Dye:Oligonucleotide Molar increases labeling efficiency,
) 10:1to 20:1 )

Ratio but excessive dye can make

purification more challenging.

Optimal for specific reaction
with thiols. Higher pH can lead

pH 6.5-7.5 to hydrolysis of the maleimide
group and non-specific

reactions.

Longer incubation times can
Reaction Time 2 hours to overnight increase the yield of the

conjugate.

Room temperature is generally

sufficient for a 2-hour reaction.
Temperature Room Temperature or 4°C ) )

Overnight reactions are best

performed at 4°C.

Application Example: Fluorescence Resonance
Energy Transfer (FRET)

ATTO 590 can be used as a FRET acceptor when paired with a suitable donor fluorophore.
FRET is a distance-dependent process where energy is transferred from an excited donor to an
acceptor.[11] This principle can be used to design oligonucleotide probes that fluoresce upon
hybridization to a target sequence.
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Caption: Principle of a FRET-based oligonucleotide probe using ATTO 590 as an acceptor.

Troubleshooting
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Problem

Possible Cause

Suggested Solution

Low or No Labeling

Inactive maleimide dye

Prepare a fresh stock solution
of the maleimide dye in
anhydrous DMSO or DMF
immediately before use. Store
the solid dye desiccated and

protected from light.[4]

Insufficiently reduced

oligonucleotide

Ensure complete reduction of
disulfide bonds by using a
sufficient molar excess of
TCEP and adequate

incubation time.[4]

Interfering substances in buffer

Use a reaction buffer free of

thiols (e.g., DTT) or primary

amines (e.g., Tris) at pH > 7.5.

[4]

Incorrect pH

Verify that the pH of the
reaction buffer is between 6.5
and 7.5.[5]

Poor Yield of Labeled

Oligonucleotide

Suboptimal

dye:oligonucleotide ratio

Optimize the molar ratio of dye
to oligonucleotide. Start with a
10:1 to 20:1 ratio and adjust as

needed.

Inefficient purification

Choose a purification method
appropriate for the scale of
your reaction. HPLC is
generally the most effective

method for achieving high

purity.

High Background Signal in
Application

Incomplete removal of free dye

Repeat the purification step or
use a more stringent
purification method like HPLC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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